4-(Dibenzylamino)butanoic Acid
Overview
Description
4-(Dibenzylamino)butanoic acid is an organic compound with the molecular formula C18H21NO2 It is characterized by the presence of a butanoic acid backbone with a dibenzylamino group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)butanoic acid typically involves the reaction of dibenzylamine with a butanoic acid derivative. One common method is the alkylation of dibenzylamine with 4-chlorobutanoic acid under basic conditions. The reaction proceeds as follows:
Starting Materials: Dibenzylamine and 4-chlorobutanoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Dibenzylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Dibenzylamino)butanoic acid involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylamino)butanoic acid
- 4-(Methylamino)butanoic acid
- 4-(Ethylamino)butanoic acid
Uniqueness
4-(Dibenzylamino)butanoic acid is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
4-(dibenzylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18(21)12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOFVFYZREVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCC(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562390 | |
Record name | 4-(Dibenzylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106518-44-9 | |
Record name | 4-(Dibenzylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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